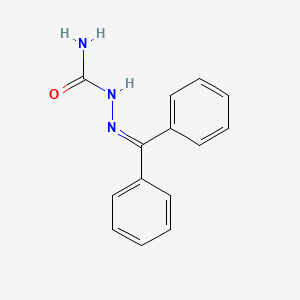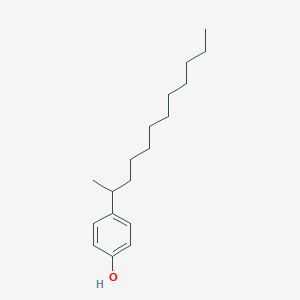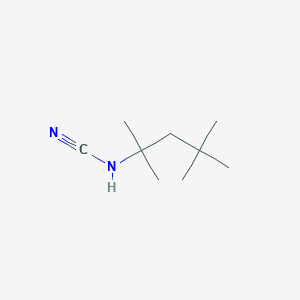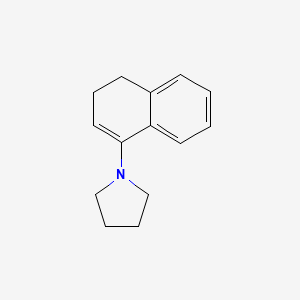
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-: is a chemical compound with the molecular formula C₁₄H₁₇N It is known for its unique structure, which combines a pyrrolidine ring with a dihydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- typically involves the reaction of pyrrolidine with 3,4-dihydronaphthalene under specific conditions. One common method includes:
Reacting pyrrolidine with 3,4-dihydronaphthalene: in the presence of a catalyst such as palladium on carbon (Pd/C).
Heating the mixture: to a temperature range of 80-100°C.
Purifying the product: through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of naphthalenic derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine
- 3,4-Dihydronaphthalene
- 1-(1-Pyrrolidino)-3,4-dihydronaphthalene
Uniqueness
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- is unique due to its combined structure of pyrrolidine and dihydronaphthalene, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
7007-34-3 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-(3,4-dihydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,6,8-9H,3-5,7,10-11H2 |
Clave InChI |
SKQFWLMZKFEKRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




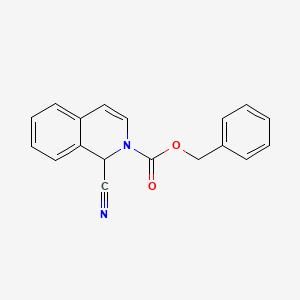
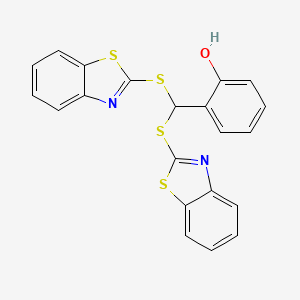
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)



